1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
Description
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a fluorinated pyrazole derivative featuring a pyridin-2-yl substituent at the 3-position and a carboximidamide group at the 5-position. Carboximidamide (-C(=NH)-NH2) is a bioisostere for carboxylic acids, often improving target affinity in medicinal chemistry.
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-4-6-17-10(11(13)14)7-9(16-17)8-3-1-2-5-15-8/h1-3,5,7H,4,6H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYBQMUDPYFYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a fluoroethyl substituent and a pyridine moiety, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
The biological activity of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is primarily attributed to its ability to interact with specific enzymes and receptors:
- Phosphodiesterase Inhibition : Similar compounds have shown activity as selective phosphodiesterase (PDE) inhibitors, particularly PDE4, which plays a role in inflammatory responses. PDE4 inhibitors are being explored for treating respiratory diseases like asthma and COPD .
- Antitumor Activity : Pyrazole derivatives are known for their antitumor properties. The structural modifications in this compound may contribute to its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Biological Activity Profiles
Research has indicated several biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory : Compounds similar to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide have demonstrated significant anti-inflammatory effects in preclinical models.
- Antimicrobial : Some studies suggest that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for further development in infectious disease therapies .
Case Studies
Recent studies have highlighted the biological activities of related pyrazole compounds. For instance:
- PDE4 Inhibition Study : A study on a related pyrazolo[1,5-a]pyridine showed promising results as a PDE4 inhibitor, demonstrating an IC50 value of 140 nM in enzyme assays. This suggests that 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide may exhibit similar potency .
- Antitumor Activity : A derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 50 µM, indicating potential as an anticancer agent .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| PDE423 | PDE4 Inhibitor | 0.14 | |
| Pyrazole Derivative A | Antitumor | 10 - 50 | |
| Pyrazole Derivative B | Antimicrobial | 25 |
Future Directions
The exploration of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide's biological activity is still in the early stages. Future research should focus on:
- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Insights : Further elucidating the mechanisms by which this compound interacts with molecular targets.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared to two analogs with modifications at the 3-position of the pyrazole core:
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
- 3-Position Substituent : Trifluoromethyl (-CF₃), a strong electron-withdrawing group.
- Enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
- Molecular Weight : 224.16 g/mol.
- Purity : ≥95%, indicating high synthetic quality for research use.
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
- 3-Position Substituent : Thiophen-3-yl, an electron-rich aromatic heterocycle.
- Impact : Sulfur in thiophene enables π-π stacking and polar interactions. The electron-rich nature may increase susceptibility to oxidative metabolism compared to pyridinyl or CF₃ groups.
Functional Group Comparison with 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
- Core Differences : Replaces carboximidamide with carbohydrazide (-CONHNH₂) and substitutes 2-fluoroethyl with ethyl.
- Impact : Carbohydrazide introduces additional hydrogen-bonding capacity but may reduce metabolic stability. Simpler alkyl groups (ethyl/methyl) decrease steric hindrance compared to aromatic substituents.
Physicochemical and Pharmacokinetic Properties
- Target Compound : Pyridin-2-yl’s basicity may improve solubility in acidic environments, while fluorine in 2-fluoroethyl enhances blood-brain barrier penetration.
Research and Application Considerations
- Electron Effects : Trifluoromethyl’s electron withdrawal could stabilize negative charges, whereas pyridinyl and thiophenyl groups offer distinct electronic profiles for target binding.
- Metabolic Stability : Fluorine in 2-fluoroethyl reduces oxidative metabolism across all analogs. Thiophene’s sulfur may increase susceptibility to cytochrome P450 enzymes.
- Synthetic Feasibility : High purity (≥95%) of the trifluoromethyl analog implies robust synthetic protocols, whereas pyridinyl and thiophenyl derivatives may require specialized coupling reactions.
Preparation Methods
Cyclocondensation Approach
The most classical and widely used method to prepare substituted pyrazoles involves the cyclocondensation of hydrazine or hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents.
Step 1: Formation of the Pyrazole Core
A pyridin-2-yl-substituted 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester derivative) is reacted with an appropriate hydrazine derivative. This cyclocondensation leads to the formation of the pyrazole ring with substitution at the 3-position by the pyridin-2-yl group.
Step 2: Introduction of the 2-fluoroethyl Group at N-1
The N-1 position of the pyrazole ring can be alkylated with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions to introduce the 2-fluoroethyl substituent. This alkylation typically proceeds via nucleophilic substitution on the pyrazole nitrogen.
Step 3: Conversion to Carboximidamide at C-5
The carboximidamide group at the 5-position can be introduced by first converting the corresponding 5-carboxylic acid or ester to the amidine functionality. This is often achieved by reaction with ammonia or amine derivatives followed by appropriate functional group transformations.
Use of aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) in acidic media can enhance regioselectivity and yields in the cyclocondensation step, as shown by Gosselin et al. for similar pyrazole syntheses.
The reaction temperature is generally ambient to moderate (room temperature to 60 °C) to avoid side reactions and maintain regioselectivity.
Alkylation with 2-fluoroethyl halides requires careful control of base and solvent to prevent elimination or side reactions.
1,3-Dipolar Cycloaddition Method
An alternative method involves the 1,3-dipolar cycloaddition between diazo compounds and alkynes:
Step 1: Preparation of Pyridin-2-yl Alkyne
The alkyne bearing the pyridin-2-yl substituent is synthesized or commercially obtained.
Step 2: Cycloaddition with Diazo Compounds
Ethyl α-diazoacetate or related diazo compounds can undergo 1,3-dipolar cycloaddition with the pyridin-2-yl alkyne in the presence of a catalyst such as zinc triflate to form pyrazole-5-carboxylates.
Step 3: Functional Group Transformations
Subsequent transformations convert the ester to carboximidamide and introduce the 2-fluoroethyl group at the N-1 position via alkylation as described above.
This method benefits from high regioselectivity and good yields (up to 89%) and is suitable for complex pyrazole derivatives.
Data Table: Comparative Summary of Preparation Methods
Research Findings and Notes
The cyclocondensation method remains the most practical and scalable approach for the synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide, benefiting from the availability of starting materials and mild reaction conditions.
The use of aprotic solvents such as DMAc with acid additives can significantly improve regioselectivity and yield during pyrazole ring formation, avoiding the formation of regioisomeric mixtures commonly observed in protic solvents.
Alkylation with 2-fluoroethyl halides is sensitive to reaction conditions; bases such as potassium carbonate in polar aprotic solvents (DMF, DMSO) are recommended to achieve selective N-alkylation without side reactions.
Conversion of carboxylate or ester groups to carboximidamide requires careful control of reaction conditions, typically involving amidation reagents such as ammonium salts or amidine precursors under dehydrating conditions.
The 1,3-dipolar cycloaddition route offers a modern alternative, especially for complex pyrazole derivatives, providing high regioselectivity and yields, but may involve more steps and the need for metal catalysts.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide?
Methodological Answer: Synthesis typically involves multi-step routes, including:
- Cyclocondensation : Pyrazole rings are often constructed via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For fluorinated analogs, 2-fluoroethylamine derivatives may serve as precursors .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the pyridin-2-yl moiety. Evidence from related pyrazole-carboxylate syntheses highlights the use of ethyl esters as intermediates, followed by amidoxime formation to generate carboximidamide .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., ethanol/water) are standard for isolating pure products.
Q. How is structural integrity confirmed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the pyridinyl proton signals appear at δ 8.5–9.0 ppm, while the fluoroethyl group resonates as a triplet near δ 4.5–5.0 ppm .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. Pyrazole derivatives with similar substituents (e.g., 5-methyl-3-[pyridylmethyl]isoxazole) show planar heterocyclic cores with dihedral angles <10° between rings .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~290–310 Da for this compound).
Q. What methods assess the compound’s physicochemical properties?
Methodological Answer:
- Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Fluorinated groups may enhance lipophilicity, reducing aqueous solubility .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Pyrazole carboximidamides are prone to hydrolysis under acidic conditions, requiring pH-controlled storage .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
Methodological Answer:
- Factorial Design : Screen critical factors (e.g., temperature, catalyst loading, solvent ratio) using a 2 factorial design. For example, a study on pyrazole-carboxylates identified catalyst concentration and reaction time as key variables .
- Response Surface Methodology (RSM) : Central composite design models interactions between variables. A case study on trifluoromethyl-pyrazoles achieved 85% yield by optimizing Pd catalyst (0.5–2 mol%) and temperature (80–120°C) .
- Data Analysis : ANOVA identifies significant factors. Software tools (e.g., JMP, Minitab) automate regression analysis to predict optimal conditions.
Q. How can computational modeling elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase inhibitors). Pyridinyl-pyrazole analogs show affinity for ATP-binding pockets due to hydrogen bonding with hinge regions .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) evaluates electronic properties (e.g., HOMO-LUMO gaps). Fluorine atoms increase electronegativity, influencing charge distribution and reactivity .
- MD Simulations : Molecular dynamics (GROMACS) assess conformational stability in solvated systems.
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) using standardized protocols. For example, inconsistencies in pyrazole-based kinase inhibition may arise from assay conditions (ATP concentration, pH) .
- Dose-Response Validation : Replicate experiments with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Statistical Tools : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
Q. What advanced techniques study the compound’s reactivity under varying conditions?
Methodological Answer:
- Kinetic Studies : Stop-flow NMR monitors reaction intermediates (e.g., hydrolysis products) in real-time. Rate constants (k) are derived from pseudo-first-order kinetics .
- In Situ IR Spectroscopy : Tracks functional group transformations (e.g., carboximidamide → carboxylic acid) under thermal stress.
- Computational Reaction Pathways : Transition state analysis (Gaussian 09) identifies energetically favorable pathways for degradation or derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
